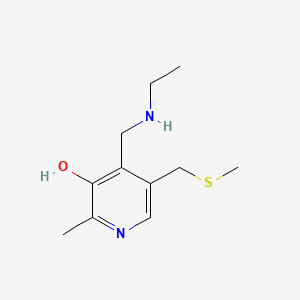
Tamitinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Tamitinol involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediates and their subsequent transformation into the final product. Industrial production methods typically involve optimizing these reactions to maximize yield and purity .
Chemical Reactions Analysis
Tamitinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tamitinol has been extensively studied for its potential applications in various fields. In chemistry, it is used as a model compound for studying neurotropic drugs. In biology, it has been investigated for its effects on cognitive function and brain health. In medicine, this compound has shown promise in treating diffuse cerebral disease and organic brain syndrome.
Mechanism of Action
The mechanism of action of Tamitinol involves its interaction with specific molecular targets and pathways in the brain. It is believed to enhance cognitive function by modulating neurotransmitter levels and improving synaptic plasticity. The exact molecular targets and pathways involved are still under investigation, but it is known to have a significant impact on brain health and function .
Comparison with Similar Compounds
Tamitinol is unique compared to other neurotropic drugs due to its specific chemical structure and mechanism of action. Similar compounds include other cognition enhancers and neuroprotective agents, such as piracetam and aniracetam. this compound’s distinct molecular structure and specific effects on brain function set it apart from these compounds .
Biological Activity
Tamitinol, a compound of interest in pharmacology, has been studied for its biological activity, particularly in relation to its pharmacokinetic properties and potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is classified as a synthetic compound with a molecular weight of 226.34 g/mol. Its chemical structure contributes to its biological activity, influencing how it interacts with various biological targets. The compound's specific structural features can be crucial for its efficacy and safety profile.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound exhibits activity against several targets, including:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR is known to suppress cancer cell proliferation. This compound has been evaluated through protein-ligand docking studies, demonstrating potential as an EGFR inhibitor with favorable binding affinities compared to established drugs like gefitinib .
- Blood-Brain Barrier (BBB) Permeation : Studies have assessed this compound's ability to cross the BBB, which is critical for the treatment of central nervous system disorders. Data suggest that this compound has moderate permeability characteristics, making it a candidate for neurological applications .
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its therapeutic potential.
- Absorption : this compound shows good oral bioavailability, which is vital for its use in systemic therapies.
- Distribution : It has been noted that this compound distributes effectively across various tissues, including the brain .
- Metabolism : The metabolic pathway involves hepatic metabolism, which may influence its efficacy and safety.
- Excretion : Primarily excreted through renal pathways, the compound's elimination half-life supports its dosing regimen in clinical settings.
Table 1: Biological Activity Profile of this compound
| Parameter | Value |
|---|---|
| Molecular Weight | 226.34 g/mol |
| EGFR Binding Affinity | Moderate |
| BBB Permeability | Moderate |
| Oral Bioavailability | High |
| Primary Excretion Route | Renal |
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Cancer Treatment :
- Neurological Application :
- Cardiovascular Health :
Properties
CAS No. |
59429-50-4 |
|---|---|
Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C11H18N2OS/c1-4-12-6-10-9(7-15-3)5-13-8(2)11(10)14/h5,12,14H,4,6-7H2,1-3H3 |
InChI Key |
VGWRNXUFWFDSCH-UHFFFAOYSA-N |
SMILES |
CCNCC1=C(C(=NC=C1CSC)C)O |
Canonical SMILES |
CCNCC1=C(C(=NC=C1CSC)C)O |
Key on ui other cas no. |
59429-50-4 |
Synonyms |
EMD 21657 tamitinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















